molecular formula C9H20 B146769 3,5-Dimethylheptane CAS No. 926-82-9

3,5-Dimethylheptane

Cat. No.: B146769
CAS No.: 926-82-9
M. Wt: 128.25 g/mol
InChI Key: DZJTZGHZAWTWGA-UHFFFAOYSA-N
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Description

3,5-Dimethylheptane is a branched alkane with the molecular formula C₉H₂₀. It is a hydrocarbon consisting of a heptane backbone with two methyl groups attached to the third and fifth carbon atoms. This compound is one of the many isomers of nonane and is known for its relatively simple structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylheptane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of heptane with methyl groups. This can be achieved using Friedel-Crafts alkylation, where heptane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller ones and rearranging their structures to form branched alkanes like this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction reactions of this compound are less common but can occur under specific conditions, such as hydrogenation in the presence of a metal catalyst like palladium or platinum.

    Substitution: This compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. Halogenation is a typical example, where this compound reacts with halogens like chlorine or bromine to form haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Haloalkanes

Scientific Research Applications

3,5-Dimethylheptane has several applications in scientific research and industry:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.

    Biology: While not commonly used in biological research, it can serve as a model compound for studying the behavior of branched alkanes in biological systems.

    Medicine: There are no significant medicinal applications for this compound, but its derivatives may be explored for potential therapeutic uses.

    Industry: It is used in the petrochemical industry as a component of gasoline and other fuels, contributing to the overall octane rating.

Mechanism of Action

As a simple hydrocarbon, 3,5-Dimethylheptane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as its role in fuel combustion. In chemical reactions, its behavior is dictated by the nature of its carbon-hydrogen bonds and the presence of methyl groups, which influence its reactivity and stability.

Comparison with Similar Compounds

  • 3,4-Dimethylheptane
  • 2,3-Dimethylheptane
  • 2,4-Dimethylheptane

Comparison: 3,5-Dimethylheptane is unique among its isomers due to the specific positioning of its methyl groups on the third and fifth carbon atoms. This arrangement affects its physical properties, such as boiling point and density, as well as its chemical reactivity. Compared to its isomers, this compound may exhibit different behavior in substitution and oxidation reactions due to the steric effects of its branched structure.

Properties

IUPAC Name

3,5-dimethylheptane
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InChI

InChI=1S/C9H20/c1-5-8(3)7-9(4)6-2/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DZJTZGHZAWTWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20
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DSSTOX Substance ID

DTXSID30870798
Record name Heptane, 3,5-dimethyl-
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Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with an acrid pungent odor; [Chem Service MSDS]
Record name 3,5-Dimethylheptane
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CAS No.

926-82-9
Record name 3,5-Dimethylheptane
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Record name Heptane, 3,5-dimethyl-
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Record name Heptane, 3,5-dimethyl-
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Record name Heptane, 3,5-dimethyl-
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Record name Heptane, 3,5-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key physical properties of 3,5-dimethylheptane?

A: this compound is a branched alkane with the molecular formula C9H20. Its density, viscosity, and speed of sound have been studied at various temperatures, revealing its properties as a potential component of hydrotreated renewable fuels (HRFs).

Q2: How is the structure of this compound relevant to polymer chemistry?

A: this compound serves as a "model" compound for polypropylene, allowing researchers to study the carbon-13 nuclear magnetic resonance (NMR) chemical shifts relevant to the polymer structure. This aids in understanding the properties and behavior of polypropylene.

Q3: What role does this compound play in renewable fuels?

A: this compound is a significant component found in hydrotreated renewable fuels (HRFs) derived from various sources like tallow, camelina oil, algae, and waste cooking oil. Understanding its physical properties, such as density, viscosity, and speed of sound, is crucial for evaluating the performance and characteristics of these sustainable fuel alternatives.

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